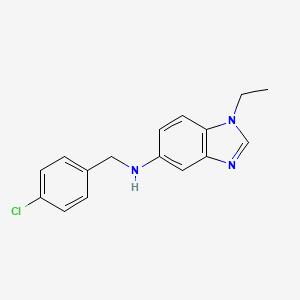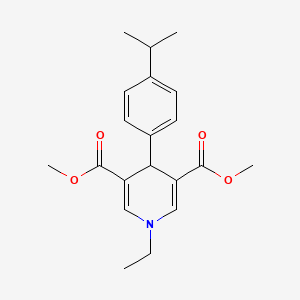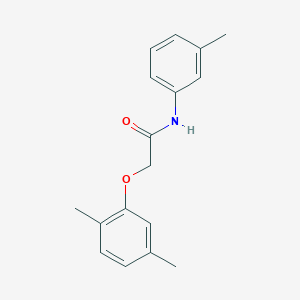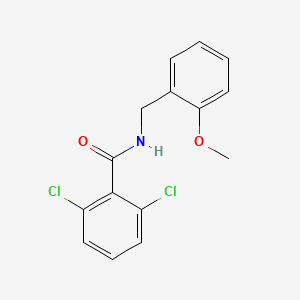
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, also known as CBEA, is a chemical compound that has been synthesized for various scientific research applications. CBEA belongs to the benzimidazole class of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its potent anticancer activity against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one limitation of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including:
1. Further studies on the mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including its effects on other cellular processes and pathways.
2. Development of more potent and selective inhibitors of protein kinase CK2, based on the structure of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine.
3. Evaluation of the anticancer activity of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine in animal models, to determine its efficacy and safety in vivo.
4. Examination of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a fluorescent probe for imaging of lysosomes in live animals, which may have applications in drug discovery and development.
5. Investigation of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
In conclusion, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is a chemical compound that has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine exhibits a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. While there are some limitations to its use in lab experiments, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has several advantages, including its potent anticancer activity and low toxicity in normal cells. Finally, there are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including further studies on its mechanism of action and evaluation of its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves the reaction of 4-chlorobenzylamine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. In particular, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been shown to selectively inhibit CK2, which is a protein kinase that is overexpressed in many types of cancer. Finally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been used as a fluorescent probe for imaging of lysosomes in live cells, which has potential applications in drug discovery and development.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQFFAVOFMVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)



![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)


![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)